Aluminum potassium sulfate

Description

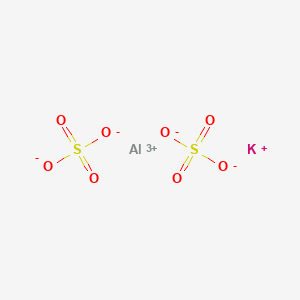

Potassium alum is considered by the FDA as a generally recognized as safe (GRAS) substance. It is an inorganic salt, also called potassium aluminum sulfate with a formula of AlK(SO4)2 that is predominantly produced in the dodecahydrate form (AlK(SO4)2 * 12H2O). Potassium alum is formed by large, transparent crystals that are used in different products like food or drugs as a buffer, neutralizing or forming agent.

Properties

CAS No. |

15007-61-1 |

|---|---|

Molecular Formula |

AlH2KO4S |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

InChI Key |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

Canonical SMILES |

OS(=O)(=O)O.[Al].[K] |

Origin of Product |

United States |

Foundational & Exploratory

Crystallographic Properties of Aluminum Potassium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of aluminum potassium sulfate (B86663), with a primary focus on its common dodecahydrate form, also known as potassium alum. This document summarizes key crystallographic data, outlines a general experimental protocol for its characterization, and presents a workflow for crystallographic analysis.

Core Crystallographic Data

Aluminum potassium sulfate exists in two primary forms: the dodecahydrate (KAl(SO₄)₂·12H₂O) and the anhydrous form (KAl(SO₄)₂). Their crystallographic properties differ significantly. The dodecahydrate is the form most commonly encountered.

This compound Dodecahydrate (Potassium Alum)

Potassium alum crystallizes in the cubic system, belonging to the α-type alums. Its structure is characterized by a well-defined arrangement of hydrated aluminum and potassium ions, along with sulfate anions. Each aluminum ion is octahedrally coordinated to six water molecules, forming the [Al(H₂O)₆]³⁺ complex. The potassium ion is also surrounded by water molecules.

| Property | Value |

| Chemical Formula | KAl(SO₄)₂·12H₂O |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Lattice Parameter (a) | ~12.16 - 12.18 Å |

| Unit Cell Volume | ~1798 - 1807 ų |

| Formula Units (Z) | 4 |

| Crystal Habit | Octahedral |

Anhydrous this compound

The anhydrous form of this compound adopts a different crystal structure upon the removal of water molecules.

| Property | Value |

| Chemical Formula | KAl(SO₄)₂ |

| Crystal System | Trigonal |

| Space Group | P321 |

| Lattice Parameters | a = b ≈ 4.72 Å, c ≈ 8.26 Å |

| α = β = 90°, γ = 120° |

Experimental Protocols for Crystallographic Analysis

The determination of the crystallographic properties of this compound is primarily achieved through X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD.

Crystal Growth (for Single-Crystal XRD)

High-quality single crystals are essential for accurate single-crystal XRD analysis. For potassium alum, this is typically achieved by slow evaporation of a saturated aqueous solution.

Methodology:

-

Preparation of a Saturated Solution: Dissolve this compound in distilled water at a slightly elevated temperature (e.g., 40-60°C) until no more solute dissolves.

-

Seed Crystal Formation: Allow a small volume of the saturated solution to evaporate slowly in a shallow dish. Small, well-formed octahedral crystals (seed crystals) will form.

-

Crystal Growth: Select a single, defect-free seed crystal and suspend it in a fresh, filtered, saturated solution.

-

Controlled Evaporation: Cover the container to allow for slow evaporation at a constant temperature. This promotes the growth of a large, high-quality single crystal.

X-ray Diffraction Data Collection

2.2.1. Single-Crystal X-ray Diffraction

This technique provides precise information about the unit cell dimensions and the arrangement of atoms within the crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations.

-

Diffraction Pattern: The diffracted X-rays are detected, and their intensities and positions are recorded to generate a diffraction pattern.

-

Data Processing: The collected data is processed to determine the unit cell parameters, space group, and atomic coordinates.

2.2.2. Powder X-ray Diffraction

Powder XRD is used to identify the crystalline phases present in a sample and to determine lattice parameters.

Methodology:

-

Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ).

-

Diffractogram: The intensity of the diffracted X-rays is recorded as a function of the diffraction angle, producing a characteristic diffractogram with peaks at specific 2θ values.

-

Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystal structure and refine the lattice parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystallographic properties of a compound like this compound.

A Technical Guide to the Natural Occurrence and Mineral Forms of Potash Alum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potash alum, focusing on its natural occurrence, distinct mineral forms, and the methodologies used for its characterization. Potash alum, or potassium aluminum sulfate (B86663) (KAl(SO₄)₂·12H₂O), is a naturally occurring double sulfate salt with significant applications in various fields, including pharmaceuticals, water treatment, and cosmetics.[1][2] Understanding its mineralogy and geological origins is crucial for its sourcing, purification, and application in research and development.

Natural Occurrence and Geological Formation

Potash alum occurs naturally as a sulfate mineral, primarily in environments where sulfur-bearing minerals are exposed to weathering and oxidation.[3] Its formation is closely linked to the geological processing of potassium and aluminum-rich rocks.

The primary geological settings for the natural occurrence of potash alum are:

-

Volcanic Fumaroles and Solfataras: Potash alum can precipitate from gases in volcanic vents. It is often found as encrustations around these features, as reported at Mount Vesuvius, Italy.[4][5]

-

Oxidation Zones of Sulfide (B99878) Ore Deposits: The weathering and oxidation of sulfide minerals, such as pyrite (B73398) (FeS₂), in the presence of potassium-bearing minerals like feldspar (B12085585) or alunite (B1170652), can lead to the formation of potash alum.[3][4][5] It often appears as efflorescence coatings on rocks in these areas.[4]

-

Argillaceous Sediments and Coal Beds: It can occur as an alteration product in clay-rich sediments or coal beds that contain oxidizing sulfide minerals.[4]

-

Alunite Deposits: Historically, a significant source of potash alum was the mineral alunite (KAl₃(SO₄)₂(OH)₆).[3][6] Potash alum is derived from alunite through processes of calcination and subsequent exposure to air and moisture.[3][7]

Notable locations where potash alum minerals have been reported include Vesuvius, Italy; Alum Cave, Tennessee, USA; Alum Gulch, Arizona, USA; and areas in Queensland, Australia.[3][4] It is commonly found in association with other sulfate minerals such as alunogen, pickeringite, epsomite, melanterite, gypsum, and native sulfur.[4]

Mineral Forms of Potash Alum

Potash alum primarily crystallizes in two main mineral forms, distinguished by their degree of hydration.

-

Alum-(K): This is the dodecahydrate form (KAl(SO₄)₂·12H₂O) and the most common natural mineral form of potash alum.[4] It belongs to the alum group of minerals.[4][8] The name was officially changed from potassium alum to Alum-(K) in 2008 to denote it as the potassium-dominant member of the group.[8][9]

-

Kalinite: This is a fibrous mineral corresponding to the undecahydrate form of potassium aluminum sulfate (KAl(SO₄)₂·11H₂O).[1][3] It is less common than Alum-(K).

The quantitative properties of the primary mineral form, Alum-(K), are summarized in the table below. Data for Kalinite is less abundant due to its rarity.

| Property | Alum-(K) | Kalinite |

| Chemical Formula | KAl(SO₄)₂·12H₂O[4] | KAl(SO₄)₂·11H₂O[1] |

| Molecular Weight | 474.39 g/mol [7][9] | 456.37 g/mol (calculated) |

| Crystal System | Cubic[4] | Monoclinic (?)[1] |

| Crystal Habit | Octahedral from neutral solutions; cubic from alkaline solutions. Also occurs as stalactitic, columnar, granular, or massive efflorescences.[4][9] | Fibrous[3] |

| Color | Colorless, white[4][8] | - |

| Luster | Vitreous[4][8] | - |

| Mohs Hardness | 2.0 - 2.5[4][9] | - |

| Specific Gravity / Density | 1.757 g/cm³[4][9] | - |

| Cleavage | Indistinct on {111}[4][10] | - |

| Fracture | Conchoidal[4][10] | - |

| Refractive Index (n) | 1.453 - 1.456 (Isotropic)[4][7] | - |

| Solubility | Soluble in water[4][10] | - |

| Melting Point | 92 - 95 °C (decomposes)[6][7] | - |

Experimental Protocols for Characterization

The identification and characterization of potash alum minerals involve a suite of analytical techniques to determine their structure, composition, and purity.

Protocol: X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline structure and distinguish between different hydrate (B1144303) forms (e.g., dodecahydrate vs. anhydrous).[11]

-

Methodology:

-

A small, homogenous sample of the mineral is finely ground into a powder.

-

The powder is packed into a sample holder and placed within the diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded as the detector scans through a range of 2θ angles.

-

The resulting diffractogram, a plot of X-ray intensity versus 2θ angle, is compared against standard diffraction patterns from databases (e.g., ICDD) for Alum-(K) and other potential phases. The dodecahydrate and anhydrous forms have distinct, crystalline spectra, while intermediate, amorphous forms will not produce sharp peaks.[11]

-

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To quantify the water of hydration and study the thermal stability of the mineral.[11]

-

Methodology:

-

A small, precisely weighed sample of the mineral is placed in a crucible within the TGA furnace.

-

The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows distinct mass loss steps corresponding to the dehydration of the mineral. For KAl(SO₄)₂·12H₂O, the initial mass loss corresponds to the evaporation of the 12 water molecules.[11] Further heating to 650-700 °C leads to the dissociation of the compound.[11]

-

Protocol: Qualitative Ion Tests

-

Objective: To confirm the presence of constituent ions (K⁺, Al³⁺, SO₄²⁻) through wet chemical methods.[12][13]

-

Methodology:

-

Sulfate (SO₄²⁻) Test: Dissolve the sample in deionized water. Add a few drops of barium chloride (BaCl₂) solution. The formation of a dense white precipitate (BaSO₄) indicates the presence of sulfate ions.[14]

-

Potassium (K⁺) Flame Test: Introduce a small amount of the powdered sample into a clean flame using a platinum or nichrome wire. A lilac or pale purple color indicates the presence of potassium.[14]

-

Aluminum (Al³⁺) Test: Dissolve the sample in water. Add a few drops of an aluminon (B213107) solution, followed by the dropwise addition of an ammonia (B1221849) solution until the pH is basic. The formation of a pink precipitate confirms the presence of aluminum ions.[14]

-

References

- 1. Potassium Alum | AlKO8S2 | CID 24856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. Potassium alum - Wikipedia [en.wikipedia.org]

- 4. Alum-(K) - Wikipedia [en.wikipedia.org]

- 5. Alum-(K) Mineral Data [webmineral.com]

- 6. byjus.com [byjus.com]

- 7. Potash Alum- Properties, Production and Applications. [allen.in]

- 8. mindat.org [mindat.org]

- 9. Alum-(K) - National Gem Lab [nationalgemlab.in]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparation and Analysis of Alum | Chem Lab [chemlab.truman.edu]

- 13. tsijournals.com [tsijournals.com]

- 14. uwaterloo.ca [uwaterloo.ca]

Synthesis of Aluminum Potassium Sulfate from Bauxite: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of high-purity aluminum potassium sulfate (B86663) (potassium alum) from bauxite (B576324) ore. The process involves the extraction of alumina (B75360) from bauxite via acid leaching, followed by purification and crystallization. This document details the experimental protocols, presents quantitative data from various sources, and includes a visual representation of the experimental workflow.

Introduction

Aluminum potassium sulfate, KAl(SO₄)₂·12H₂O, commonly known as potassium alum, is a versatile chemical compound with applications ranging from water purification and mordant in dyeing to its use in pharmaceuticals and as an adjuvant in vaccines. While various methods exist for its synthesis, production from bauxite, the primary ore of aluminum, remains a significant industrial process. This guide focuses on the sulfuric acid leaching route, a common method for extracting alumina from bauxite for alum production.[1][2][3]

The overall synthesis can be broken down into three primary stages:

-

Leaching of Bauxite: Extraction of aluminum oxide (alumina) from the bauxite ore using sulfuric acid.

-

Purification of Leachate: Removal of soluble impurities, primarily iron compounds, from the aluminum sulfate solution.

-

Crystallization of Potassium Alum: Formation of high-purity potassium alum crystals by the addition of potassium sulfate to the purified aluminum sulfate solution.

Experimental Protocols

Leaching of Bauxite with Sulfuric Acid

This step involves the digestion of bauxite ore in a sulfuric acid solution to solubilize the aluminum content as aluminum sulfate.

Methodology:

-

Bauxite Preparation: The bauxite ore is first crushed and then ground to a fine powder, typically to a particle size of 105-110 mesh.[4] This increases the surface area for a more efficient reaction with the acid.

-

Reaction Setup: The powdered bauxite is charged into a lead-lined reactor vessel.[4] An appropriate amount of water is added to form a slurry.

-

Acid Digestion: Concentrated sulfuric acid (typically 60% concentration) is slowly added to the slurry while being continuously agitated, often with steam. The reaction is exothermic, and the temperature is maintained between 105-110 °C.[4] To maximize the conversion of alumina, an excess of bauxite is often used.[4] The reaction is typically carried out for 8-10 hours.[4]

-

Filtration: After the reaction is complete, the resulting slurry, containing dissolved aluminum sulfate and insoluble impurities (red mud), is filtered. The clear filtrate is the aluminum sulfate solution, also known as alum liquor.[1]

The primary chemical reaction during leaching is: Al₂O₃·2H₂O (Bauxite) + 3H₂SO₄ → Al₂(SO₄)₃ + 5H₂O[1]

Purification of Aluminum Sulfate Solution

The aluminum sulfate solution obtained from the leaching process contains various impurities, with iron sulfate being the most significant. The removal of iron is crucial for obtaining high-purity potassium alum.

Methodology:

A patented method for purifying aluminum sulfate solutions involves the precipitation of aluminum sulfate using a water-miscible organic liquid, leaving the iron impurities in the solution.[5]

-

Concentration: The crude aluminum sulfate solution is concentrated by heating.

-

Precipitation: A water-miscible organic liquid, such as a mixture of ethyl alcohol and isopropyl alcohol, is added to the hot, concentrated solution in the presence of free sulfuric acid. The sulfuric acid aids in the miscibility of the organic liquid and the aqueous solution.[5]

-

Crystallization of Aluminum Sulfate: The addition of the organic liquid causes the precipitation of aluminum sulfate in a relatively pure form, while the iron sulfate remains dissolved in the mother liquor.[5]

-

Separation: The precipitated aluminum sulfate is then separated from the liquid by filtration.

Crystallization of Potassium Alum

The final step involves the formation of potassium alum crystals from the purified aluminum sulfate solution.

Methodology:

-

Solution Preparation: The purified aluminum sulfate is redissolved in distilled water. A stoichiometric amount of potassium sulfate is then added to this solution.[1]

-

Concentration: The mixed salt solution is heated to concentrate it, increasing the solute concentration to the point of supersaturation.[6]

-

Crystallization: The hot, concentrated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of potassium alum decreases, leading to the formation of colorless, octahedral crystals.[4][6] Seeding the solution with a small crystal of potassium alum can promote the growth of larger, more uniform crystals.[7]

-

Separation and Drying: Once crystallization is complete, the mother liquor is decanted, and the crystals are washed with a small amount of cold water or an alcohol-water mixture to remove any remaining impurities.[6] The crystals are then dried.

The chemical reaction for the formation of potassium alum is: Al₂(SO₄)₃ + K₂SO₄ + 24H₂O → 2KAl(SO₄)₂·12H₂O[1]

Quantitative Data

| Stage | Parameter | Value | Reference |

| Bauxite Leaching | Bauxite Particle Size | 105-110 mesh | [4] |

| Sulfuric Acid Concentration | 60% | [4] | |

| Reaction Temperature | 105-110 °C | [4] | |

| Reaction Time | 8-10 hours | [4] | |

| Potassium Alum Crystallization | Yield from Aluminum Foil (for comparison) | 76% | [8] |

| Yield from Aluminum Scrap (for comparison) | 63% | [8] | |

| Melting Point of Synthesized Alum | 92 °C | [8] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from bauxite to potassium alum crystals.

Caption: Experimental workflow for the synthesis of potassium alum from bauxite.

References

- 1. scribd.com [scribd.com]

- 2. Alum - Wikipedia [en.wikipedia.org]

- 3. Alum Manufacturing Techniques & the Affinity Process - Affinity Chemical [affinitychemical.com]

- 4. kviconline.gov.in [kviconline.gov.in]

- 5. US2402668A - Purification of aluminum sulphate - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

A Comprehensive Technical Guide to the Solubility of Aluminum Potassium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of aluminum potassium sulfate (B86663) (also known as potassium alum) in a variety of common solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who require precise solubility data for formulation, purification, and other laboratory applications.

Executive Summary

Aluminum potassium sulfate, with the chemical formula KAl(SO₄)₂·12H₂O, is a hydrated double salt that is widely utilized in various industrial and pharmaceutical applications.[1][2] A thorough understanding of its solubility characteristics is paramount for its effective use. This document outlines the solubility of this compound in water at various temperatures, as well as in several organic solvents. It also provides detailed experimental protocols for determining solubility and visual diagrams to illustrate key processes.

Solubility Data

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure.[3] The following tables summarize the quantitative and qualitative solubility data for this compound in different solvents.

Solubility in Water

The solubility of this compound in water is highly dependent on temperature, increasing significantly as the temperature rises.[4][5][6] This property is crucial for processes such as recrystallization for purification.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 2.96 - 3.00[7] |

| 10 | 6.01 |

| 20 | 5.90 - 6.01[7][8] |

| 25 | 13.3 (approx. 1g in 7.5ml)[9][10][11] |

| 30 | 8.39 - 13.6[12] |

| 40 | 11.7[12] |

| 50 | 17.0 - 33.3[12] |

| 60 | 24.75[12] |

| 90 | 109[7][8] |

| 100 | Very soluble (approx. 1g in 0.3-1ml)[9][10][11][13][14] |

Solubility in Organic Solvents

This compound exhibits limited to no solubility in most common organic solvents.

| Solvent | Solubility |

| Ethanol (B145695) | Practically insoluble/Insoluble[1][7][9][10][11][13][14][15][16][17] |

| Methanol | Soluble (38.22 g/L at 25°C)[11] |

| Glycerol (B35011) | Soluble/Freely Soluble[7][10][13][14][15][16][18] |

| Acetone | Insoluble[8][14] |

Experimental Protocols

The following sections detail the methodologies for determining the solubility of this compound.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: General workflow for solubility determination.

Protocol for Determining Solubility in Water at Various Temperatures

This protocol describes the isothermal method for determining the solubility of this compound in water.

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Materials:

-

This compound, analytical grade

-

Deionized water

-

Constant temperature water bath or incubator

-

Stirring device (magnetic stirrer and stir bars)

-

Filtration apparatus (e.g., syringe filters, vacuum filtration) or centrifuge

-

Calibrated thermometer

-

Analytical balance

-

Drying oven

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid ensures that the solution will become saturated.

-

Equilibration: Place the container in a constant temperature water bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Filtration: Use a pre-warmed or temperature-controlled filtration apparatus to prevent crystallization of the solute during filtration.

-

Centrifugation: Centrifuge the sample at the desired temperature to pellet the excess solid, then carefully decant the supernatant.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass of the clear, saturated solution into the evaporating dish.

-

Heat the dish gently in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105-110°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + dry salt) - (Mass of empty dish)

-

Mass of water = (Mass of dish + solution) - (Mass of dish + dry salt)

-

Solubility ( g/100 g H₂O) = (Mass of dissolved salt / Mass of water) x 100

-

Protocol for Qualitative Solubility Assessment in Organic Solvents

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given organic solvent.

Materials:

-

This compound

-

Test solvents (ethanol, methanol, glycerol, acetone)

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 0.1 g of finely powdered this compound to a clean, dry test tube.

-

Add 3 mL of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Allow the mixture to stand for at least 5-10 minutes and observe.

-

Record the observation:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

Dissolution and Hydration Process

The dissolution of this compound in water is a physical process involving the dissociation of the ionic lattice and the subsequent hydration of the constituent ions.

Dissociation and Hydration Pathway

When this compound is added to water, the polar water molecules surround the potassium (K⁺), aluminum (Al³⁺), and sulfate (SO₄²⁻) ions, overcoming the ionic bonds holding the crystal lattice together.

Caption: Dissociation and hydration of this compound in water.

Upon dissolution, the aluminum ion (Al³⁺) undergoes hydrolysis, which contributes to the acidic nature of the resulting solution.[19] The pH of a 10% aqueous solution of this compound is typically between 3.0 and 4.0.[9][19]

Conclusion

The solubility of this compound is a critical parameter for its application in scientific research and drug development. It is freely soluble in water, with its solubility increasing markedly with temperature, a characteristic that is beneficial for purification by recrystallization. It is also soluble in glycerol but is practically insoluble in ethanol and acetone. The provided experimental protocols offer a framework for the accurate determination of its solubility in various solvent systems. This comprehensive guide serves as a valuable technical resource for professionals requiring detailed solubility data for this compound.

References

- 1. Potash Alum- Properties, Production and Applications. [allen.in]

- 2. Alum | Definition, Uses, Formula, & Facts | Britannica [britannica.com]

- 3. embibe.com [embibe.com]

- 4. brainly.ph [brainly.ph]

- 5. homework.study.com [homework.study.com]

- 6. alumsulphate.com [alumsulphate.com]

- 7. This compound | 10043-67-1 [chemicalbook.com]

- 8. Potassium alum - Wikipedia [en.wikipedia.org]

- 9. Potassium Alum | AlKO8S2 | CID 24856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mubychem.net [mubychem.net]

- 11. scent.vn [scent.vn]

- 12. Aluminum-potassium sulfate - Crystal growing [en.crystalls.info]

- 13. chembk.com [chembk.com]

- 14. chembk.com [chembk.com]

- 15. himedialabs.com [himedialabs.com]

- 16. getchem.com [getchem.com]

- 17. cameo.mfa.org [cameo.mfa.org]

- 18. This compound CAS#: 10043-67-1 [m.chemicalbook.com]

- 19. quora.com [quora.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Aluminum Potassium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of aluminum potassium sulfate (B86663) dodecahydrate (KAl(SO₄)₂·12H₂O), commonly known as potassium alum. The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's thermal behavior. This document outlines the sequential breakdown of the compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex processes involved.

Introduction

Aluminum potassium sulfate dodecahydrate is a double salt that finds applications in various fields, including pharmaceuticals, water purification, and as a mordant in dyeing. Its thermal stability and decomposition pathway are critical parameters for its use in formulations and manufacturing processes that involve elevated temperatures. The decomposition is a multi-stage process involving dehydration and desulfation, ultimately yielding stable inorganic compounds. Understanding this pathway is essential for controlling product quality and ensuring process efficiency.

Thermal Decomposition Pathway

The thermal decomposition of this compound dodecahydrate occurs in two primary phases: dehydration and desulfation.

2.1. Dehydration

Upon heating, the hydrated salt initially melts in its own water of crystallization at approximately 92°C.[1][2] This is followed by a series of dehydration steps where the 12 water molecules are progressively lost. The complete dehydration process corresponds to a theoretical weight loss of 45.6%.[3] The dehydration is not a single-step event but proceeds through the formation of lower hydrates and eventually an anhydrous form. Some studies suggest that the dehydration occurs in three main steps.[4] The intermediate hydrate (B1144303) forms are reported to be amorphous, while the dodecahydrate and anhydrous forms are crystalline.[5][6] The complete removal of water molecules is typically achieved by 500°C.[1][5][6]

2.2. Desulfation

Following complete dehydration, the resulting anhydrous potassium alum (KAl(SO₄)₂) undergoes further decomposition at higher temperatures. This phase involves the breakdown of the sulfate groups. The anhydrous salt is believed to first dissociate into potassium sulfate (K₂SO₄) and aluminum sulfate (Al₂(SO₄)₃).[3][7] Subsequently, the aluminum sulfate, being less thermally stable, decomposes to aluminum oxide (Al₂O₃) and sulfur trioxide (SO₃) gas.[7][8] The presence of potassium sulfate can lower the decomposition temperature of aluminum sulfate.[4][7] The final solid products of the thermal decomposition are a mixture of potassium sulfate and aluminum oxide.[1][3][9] This final decomposition stage is generally observed at temperatures above 500°C and can continue up to 1000°C for completion.[1]

The overall decomposition can be summarized by the following reactions:

-

Dehydration: KAl(SO₄)₂·12H₂O(s) → KAl(SO₄)₂(s) + 12H₂O(g)

-

Dissociation: 2KAl(SO₄)₂(s) → K₂SO₄(s) + Al₂(SO₄)₃(s)[7]

-

Desulfation: Al₂(SO₄)₃(s) → Al₂O₃(s) + 3SO₃(g)[7]

The final solid residue is a mixture of K₂SO₄ and Al₂O₃.[3][9]

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of this compound dodecahydrate, based on thermogravimetric analysis (TGA).

Table 1: Dehydration Stages

| Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules Lost (approx.) | Intermediate Product |

| 60 - 200 | ~34 | 9 | Amorphous lower hydrates |

| 200 - 500 | ~11.6 | 3 | Anhydrous KAl(SO₄)₂ |

| Total Dehydration | ~45.6 | 12 | KAl(SO₄)₂ |

Note: The specific temperature ranges and mass loss percentages for each dehydration step can vary depending on experimental conditions such as heating rate.[9] One study identified three distinct dehydration steps with activation energies of 95.9 kJ/mol, 128.8 kJ/mol, and 159.6 kJ/mol, respectively.[4]

Table 2: Desulfation Stage

| Temperature Range (°C) | Mass Loss Event | Gaseous Products | Solid Residue |

| > 500 - 1000 | Decomposition of Al₂(SO₄)₃ | SO₃ (and its decomposition products SO₂ and O₂) | K₂SO₄ + Al₂O₃ |

Experimental Protocols

The primary techniques for studying the thermal decomposition of hydrated salts are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A high-precision balance with a sample pan located inside a furnace. A programmable temperature controller and a system for controlling the atmosphere are also required.

-

Methodology:

-

A small, accurately weighed sample of this compound dodecahydrate (typically 10-20 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

The furnace is sealed, and a controlled atmosphere is established. For decomposition studies, an inert atmosphere (e.g., nitrogen) is typically used at a constant flow rate (e.g., 0.2 L/min).[3][9]

-

The sample is heated at a constant rate (e.g., 10, 15, or 20 °C/min) over a specified temperature range (e.g., from room temperature to 1000°C).[9]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition events and the corresponding mass losses.

-

4.2. Differential Thermal Analysis (DTA)

-

Objective: To detect thermal events (phase transitions, melting, decomposition) by measuring the temperature difference between a sample and an inert reference material as a function of temperature.

-

Apparatus: A furnace containing both a sample and a reference holder with thermocouples to measure their respective temperatures.

-

Methodology:

-

A sample of this compound dodecahydrate and an inert reference material (e.g., calcined alumina) of similar thermal properties are placed in their respective holders within the DTA cell.

-

The furnace is heated at a constant rate under a controlled atmosphere, similar to the TGA protocol.

-

The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded against the sample temperature.

-

Endothermic events (e.g., melting, dehydration, decomposition) result in a negative peak in the DTA curve, while exothermic events (e.g., crystallization, oxidation) produce a positive peak.

-

4.3. Coupled TGA-DTA

Modern thermal analyzers often perform TGA and DTA simultaneously on the same sample. This provides a comprehensive thermal profile, correlating mass changes with their corresponding thermal events.

Visualizations

5.1. Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of this compound dodecahydrate.

5.2. Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for TGA-DTA analysis.

References

- 1. US2369037A - Process for the dehydration and calcination of potash alum - Google Patents [patents.google.com]

- 2. Potash Alum- Properties, Production and Applications. [allen.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. inorganic chemistry - Heating of potash alum - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. aidic.it [aidic.it]

An In-depth Technical Guide to Potassium Aluminum Sulfate Dodecahydrate: KAl(SO4)2·12H2O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium aluminum sulfate (B86663) dodecydrate, with the chemical formula KAl(SO4)2·12H2O, is a versatile inorganic compound commonly known as potassium alum or potash alum.[1][2][3] This whitepaper provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its primary uses in scientific and industrial fields. Quantitative data is presented in structured tables for clarity, and key processes are visualized through workflow and mechanistic diagrams.

Chemical and Physical Properties

Potassium alum is a hydrated double sulfate of aluminum and potassium.[1][4] It is an important member of the alum family of compounds.[1] The dodecahydrate is the most common form, incorporating twelve water molecules into its crystalline structure.[1][5]

Quantitative Data

The following tables summarize the key quantitative properties of KAl(SO4)2·12H2O.

| Property | Value | References |

| Molecular Weight | 474.39 g/mol | [6][7][8] |

| Density | 1.757 g/cm³ at 25 °C | [6][8][9] |

| Melting Point | 92.5 °C | [6] |

| Solubility in Water | Partially soluble in cold water. | [6] |

| Crystal System | Cubic | [10] |

| Space Group | Pa-3 | [10] |

| Lattice Parameter | 12.18 Å | [10] |

Thermal Decomposition

The thermal decomposition of KAl(SO4)2·12H2O occurs in several stages. Initially, the twelve water molecules are lost. At higher temperatures, the anhydrous alum decomposes to yield potassium sulfate (K2SO4) and aluminum oxide (Al2O3).[1][11] The presence of a reducing agent like charcoal can lower the decomposition temperature of the anhydrous alum.[1][11]

Experimental Protocols

Synthesis of Potassium Alum from Aluminum Foil

This protocol details the synthesis of KAl(SO4)2·12H2O from a common aluminum source.

Materials:

-

Aluminum foil

-

1.5 M Potassium hydroxide (B78521) (KOH) solution

-

9 M Sulfuric acid (H2SO4)

-

Deionized water

-

Beakers

-

Hot plate

-

Stirring rod

-

Filtration apparatus (Büchner funnel, filter paper, filter flask)

-

Ice bath

Procedure:

-

Dissolution of Aluminum: Weigh approximately 1 gram of aluminum foil and place it in a 250 mL beaker. Under a fume hood, add 50 mL of 1.5 M KOH solution. Gently heat the mixture on a hot plate to facilitate the dissolution of the aluminum. This reaction produces potassium aluminate (KAl(OH)4) and hydrogen gas.

-

Filtration: Once the aluminum has completely dissolved, remove the beaker from the heat and allow it to cool. Filter the solution by gravity or vacuum filtration to remove any insoluble impurities.

-

Acidification: Slowly and carefully add 20 mL of 9 M H2SO4 to the filtrate while stirring. A white precipitate of aluminum hydroxide (Al(OH)3) will form initially and then dissolve upon further addition of acid.

-

Crystallization: Heat the solution to dissolve any remaining precipitate. Then, cool the solution in an ice bath for 15-20 minutes. Crystals of potassium alum will begin to form.

-

Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water. Allow the crystals to dry completely on the filter paper.

Application as a Mordant in Dyeing

Potassium alum is a widely used mordant to fix dyes to textile fibers.[3][12]

Materials:

-

Fabric (wool, cotton, etc.)

-

Potassium alum (10-20% of the dry weight of the fabric)

-

Large non-reactive pot (stainless steel or enamel)

-

Heat source

-

Stirring rod

Procedure:

-

Preparation: Weigh the dry fabric to be dyed. Calculate the required amount of potassium alum.

-

Mordanting Bath: Fill a large pot with enough water to allow the fabric to move freely. Heat the water and dissolve the potassium alum completely.

-

Mordanting: Wet the fabric thoroughly with clean water before immersing it in the mordant bath. Ensure the fabric is fully submerged.

-

Heating: Gently heat the mordant bath to a simmer (around 80-90°C) and maintain this temperature for approximately one hour, stirring occasionally.

-

Cooling and Rinsing: Allow the bath to cool down. Remove the fabric and rinse it thoroughly with clean water to remove any excess alum. The fabric is now ready for dyeing.

Applications in Research and Industry

Potassium alum has a wide array of applications stemming from its chemical properties.

Water Purification

As a flocculant, potassium alum is extensively used in water treatment to clarify turbid water.[1][13] When added to water, the aluminum ions hydrolyze to form gelatinous aluminum hydroxide, which entraps suspended particles, causing them to coagulate and settle out.[14]

Cosmetics and Pharmaceuticals

Its astringent and antiseptic properties make it a common ingredient in deodorants, aftershaves, and styptic pencils to reduce minor bleeding.[1][4][13]

Food Industry

In the food industry, it is used as a firming agent, in pickling, and as a leavening agent in baking powder (E number E522).[1][13]

Other Industrial Uses

Other notable applications include:

-

As a hardener in photographic emulsions

Visualizations

Experimental Workflow: Synthesis of Potassium Alum

Caption: Workflow for the synthesis of potassium alum crystals.

Mechanism of Flocculation in Water Treatment

Caption: Mechanism of flocculation using potassium alum.

Safety and Handling

Potassium alum is generally considered safe for its intended applications.[15] However, it can be an irritant to the eyes, skin, and respiratory system.[16] Ingestion of large amounts may be harmful.[16] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be followed when handling the compound.[17] Store in a cool, dry, well-ventilated area in tightly sealed containers.[14]

Conclusion

KAl(SO4)2·12H2O is a compound of significant historical and contemporary importance across various scientific and industrial sectors. Its well-characterized properties and straightforward synthesis make it a valuable substance for both research and practical applications. This guide has provided a detailed technical overview to support its informed use by professionals in the scientific community.

References

- 1. aidic.it [aidic.it]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. youtube.com [youtube.com]

- 4. akjournals.com [akjournals.com]

- 5. aflow.org [aflow.org]

- 6. on alum — Natalie Stopka [nataliestopka.com]

- 7. jru.edu.in [jru.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Alum-(K) Mineral Data [webmineral.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. waterandwastewater.com [waterandwastewater.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. quora.com [quora.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Aluminum Potassium Sulfate

Introduction

Anhydrous aluminum potassium sulfate (B86663), with the chemical formula KAl(SO₄)₂, is an inorganic salt also known as anhydrous potassium alum or burnt alum.[1][2][3][4] It is the water-free form of the more commonly encountered dodecahydrate, KAl(SO₄)₂·12H₂O.[1][3] This compound is a metal sulfate composed of potassium, aluminum, and sulfate ions in a 1:1:2 ratio.[1][5] In research and pharmaceutical development, its properties are leveraged in various applications, including as an astringent in topical preparations, a mordant in dyeing processes, and a component in the manufacturing of vaccines and paper.[3][6][7] Understanding its specific physical and chemical characteristics is crucial for its effective application and for the development of new technologies. This guide provides a detailed overview of these properties for researchers, scientists, and drug development professionals.

Physical Properties

Anhydrous aluminum potassium sulfate is a white, odorless, hygroscopic crystalline powder with an astringent taste.[5][6] Unlike its hydrated counterpart, which forms large, transparent octahedral crystals, the anhydrous form is typically a fine powder that readily absorbs moisture from the atmosphere.[6][8] This hygroscopic nature necessitates storage in tightly sealed containers to maintain its anhydrous state.[6]

Quantitative Physical Data

The key physical properties of anhydrous this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Chemical Formula | KAl(SO₄)₂ | Also written as AlK(SO₄)₂.[2] |

| Molecular Weight | 258.21 g/mol | [2] |

| Appearance | White hygroscopic powder/solid | [1][6] |

| Density | ~2.75 g/cm³ | The dodecahydrate form has a lower density of ~1.757 g/cm³.[7] |

| Melting Point | Decomposes before melting | The dodecahydrate melts at 92-95°C in its water of crystallization.[1][3] |

| Boiling Point | Decomposes | A value of 200°C is often cited, which corresponds to the temperature at which the dodecahydrate becomes fully anhydrous.[1][3][9] |

| Solubility in Water | 5.90 g/100 g at 20°C[5][6]50 g/L at 20°C | Slowly soluble in cold water, but freely soluble in hot water.[10] |

| Solubility in Other Solvents | Practically insoluble in ethanol (B145695) and acetone; Soluble in glycerol. | [6][10] |

| pH of Solution | 3.0 - 4.0 (10% aqueous solution) | The solution is acidic due to the hydrolysis of the Al³⁺ ion.[1][4][8] |

| Crystal Structure | Trigonal (Hexagonal) | Space Group: P321.[11][12] |

Chemical Properties

The chemical behavior of anhydrous this compound is largely dictated by the properties of the aluminum(III) ion and the sulfate anions.

Thermal Decomposition

Anhydrous this compound is produced by heating its dodecahydrate form to approximately 200°C, at which point all water of crystallization is lost.[5][6][10] Upon further heating to temperatures above 770°C, the anhydrous salt decomposes. The high polarization power of the small, highly charged Al³⁺ ion weakens the sulfur-oxygen bonds within the sulfate anion, leading to its breakdown.[13] The potassium sulfate component is significantly more thermally stable.[13] The overall decomposition reaction yields potassium sulfate, aluminum oxide (alumina), and sulfur trioxide gas.[14][15][16]

Decomposition Reaction: 2 KAl(SO₄)₂(s) → K₂SO₄(s) + Al₂O₃(s) + 3 SO₃(g)

Acidity and Hydrolysis

When dissolved in water, anhydrous this compound forms an acidic solution with a pH between 3.0 and 4.0.[1][4] This acidity results from the hydrolysis of the aluminum ion. The Al³⁺ cation, surrounded by water molecules, forms the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺. This complex acts as a weak acid, donating a proton to a surrounding water molecule to form a hydronium ion (H₃O⁺).

Hydrolysis Equation: [Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

Incompatibilities

Anhydrous this compound is incompatible with strong oxidizing agents and bases.[6][7] It will react with alkaline substances to precipitate gelatinous aluminum hydroxide, Al(OH)₃.[17] It is also corrosive to metals such as steel, aluminum, copper, and zinc.[6][7]

Key Experimental Protocols

The characterization and synthesis of anhydrous this compound involve several standard laboratory techniques.

Synthesis of Anhydrous this compound

The anhydrous form is most commonly prepared by the dehydration of its hydrated crystalline form, potassium alum dodecahydrate.

Objective: To prepare anhydrous KAl(SO₄)₂ from KAl(SO₄)₂·12H₂O. Methodology:

-

Weigh a clean, dry porcelain crucible and lid to the nearest 0.001 g.

-

Add approximately 2-3 g of potassium alum dodecahydrate crystals to the crucible and reweigh.

-

Place the crucible on a clay pipe triangle supported by a ring stand. Position the lid slightly ajar to allow water vapor to escape.

-

Heat the crucible gently with a Bunsen burner. The crystals will dissolve in their own water of crystallization.

-

Increase the heat gradually to evaporate the water. Avoid overheating, which can cause the salt to spatter or decompose.

-

Once the majority of the water has been driven off and a dry white powder remains, heat strongly for an additional 5-10 minutes to ensure all water is removed.

-

Turn off the burner and allow the crucible, lid, and contents to cool to room temperature in a desiccator to prevent reabsorption of atmospheric moisture.

-

Weigh the cooled crucible, lid, and anhydrous product. Heating to a constant weight (repeating steps 6-8 until consecutive weighings agree within ±0.002 g) confirms complete dehydration.[18]

Gravimetric Analysis of Sulfate Content

This protocol determines the percentage of sulfate in the compound by precipitating it as insoluble barium sulfate.[19][20][21]

Objective: To quantitatively determine the mass percentage of sulfate (SO₄²⁻) in an anhydrous alum sample. Methodology:

-

Accurately weigh approximately 0.5 g of the anhydrous this compound into a 400 mL beaker.[21]

-

Dissolve the sample in about 200 mL of deionized water and add 0.5 mL of concentrated hydrochloric acid to create an acidic medium, which prevents the co-precipitation of other barium salts like barium carbonate.[21][22]

-

Heat the solution to near boiling.

-

In a separate beaker, heat approximately 25-30 mL of 0.1 M barium chloride (BaCl₂) solution to near boiling.[23]

-

Slowly, and with constant stirring, add the hot BaCl₂ solution to the hot alum solution. A fine, white precipitate of barium sulfate (BaSO₄) will form.[23]

-

Keep the solution just below boiling for about one hour to "digest" the precipitate. This process encourages smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable solid.[22]

-

Set up a vacuum filtration apparatus with a pre-weighed, fine-porosity (ashless) filter paper.

-

Filter the hot solution, collecting the BaSO₄ precipitate. Wash the precipitate several times with small portions of hot deionized water to remove any co-precipitated impurities.

-

Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.

-

Dry the crucible and precipitate in an oven at 110-120°C, then char the filter paper off by gently heating over a Bunsen burner. Finally, ignite the sample in a muffle furnace at high temperature (e.g., 800°C) to burn off any remaining carbon and achieve a constant weight.[22]

-

Cool the crucible in a desiccator and weigh it. The mass of the BaSO₄ precipitate can be used to stoichiometrically calculate the mass and percentage of sulfate in the original sample.[23]

Assay of Aluminum by Complexometric Back-Titration

The direct titration of Al³⁺ with EDTA is not feasible due to the slow complexation reaction. Therefore, a back-titration method is employed.[24][25]

Objective: To determine the purity or aluminum content of the sample. Methodology:

-

Accurately weigh a sample of anhydrous alum and dissolve it in deionized water.

-

Add a precisely measured excess volume of a standardized 0.05 M EDTA solution to the sample.[24]

-

Adjust the solution to a pH of approximately 4.5 using an acetate (B1210297) buffer and gently boil for 2-5 minutes to ensure the complete formation of the stable Al-EDTA complex.[4][24]

-

Cool the solution to room temperature.

-

Add a suitable metal ion indicator, such as xylenol orange.[26]

-

Titrate the unreacted (excess) EDTA with a standardized zinc sulfate (ZnSO₄) or copper sulfate (CuSO₄) solution until the indicator changes color, signaling the endpoint.[4][27][28]

-

By knowing the initial amount of EDTA added and the amount of excess EDTA determined by the titration, the amount of EDTA that complexed with the Al³⁺ can be calculated. This allows for the determination of the aluminum content in the original sample.[24][26]

Visualizations

Crystal and Molecular Structure

The anhydrous form of this compound crystallizes in the trigonal (hexagonal) system, with the space group P321.[11][12] In this structure, the aluminum (Al³⁺) ion is octahedrally coordinated by six oxygen atoms from the sulfate tetrahedra. The potassium (K⁺) ion is coordinated by twelve oxygen atoms, forming a cuboctahedron.[11] These polyhedra are linked together by sharing corners and edges with the sulfate (SO₄²⁻) tetrahedra to form a stable three-dimensional network.

Caption: Simplified representation of the ionic coordination in the trigonal crystal lattice of anhydrous KAl(SO₄)₂.

Thermal Decomposition Pathway

The thermal decomposition of potassium alum follows a distinct pathway, starting from the hydrated form and proceeding through the anhydrous intermediate to the final oxide and sulfate products.

Caption: Thermal decomposition pathway from hydrated potassium alum to its final products upon heating.

Experimental Workflow for Sulfate Analysis

The gravimetric determination of sulfate is a multi-step process requiring careful technique to ensure accurate results. The logical flow of this experiment is outlined below.

Caption: Experimental workflow for the gravimetric analysis of sulfate content in an alum sample.

References

- 1. Potassium Alum | AlKO8S2 | CID 24856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alum, potassium anhydrous | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Potassium alum - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. This compound | 10043-67-1 [chemicalbook.com]

- 6. This compound CAS#: 10043-67-1 [m.chemicalbook.com]

- 7. Potassium Alum | 7784-24-9 [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. scent.vn [scent.vn]

- 10. chembk.com [chembk.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. aflow.org [aflow.org]

- 13. inorganic chemistry - Heating of potash alum - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. aidic.it [aidic.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Potash Alum- Properties, Production and Applications. [allen.in]

- 18. odinity.com [odinity.com]

- 19. Analysis of this compound—Classic Lab Kit for AP® Chemistry | Flinn Scientific [flinnsci.com]

- 20. scribd.com [scribd.com]

- 21. chemlab.truman.edu [chemlab.truman.edu]

- 22. tsfx.edu.au [tsfx.edu.au]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. titrations.info [titrations.info]

- 25. glaserr.missouri.edu [glaserr.missouri.edu]

- 26. youtube.com [youtube.com]

- 27. lcms.cz [lcms.cz]

- 28. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]

Unveiling the Atomic Architecture: A Technical Guide to the Molecular Structure and Bonding in Aluminum Potassium Sulfate Crystals

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate molecular structure and bonding within aluminum potassium sulfate (B86663) crystals has been released today. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, providing critical data and methodologies for understanding this widely used compound.

Aluminum potassium sulfate, commonly known as potassium alum, is a double salt with the chemical formula KAl(SO₄)₂·12H₂O. It crystallizes in a well-defined cubic system, exhibiting a highly ordered three-dimensional lattice. This guide delves into the precise atomic arrangement, coordination environments, and the crucial role of hydrogen bonding in stabilizing the crystal structure.

Crystal Structure and Unit Cell

The crystal structure of this compound dodecahydrate belongs to the cubic crystal system, with the space group Pa-3.[1][2] The lattice parameter, which defines the size of the unit cell, is approximately 12.18 Å.[1] Each unit cell contains four formula units of KAl(SO₄)₂·12H₂O.[2]

Table 1: Crystallographic Data for this compound Dodecahydrate

| Parameter | Value | Reference(s) |

| Crystal System | Cubic | [1][2] |

| Space Group | Pa-3 | [1][2] |

| Lattice Parameter (a) | ~12.18 Å | [1] |

| Formula Units per Unit Cell (Z) | 4 | [2] |

Molecular Structure and Coordination

The intricate structure of potassium alum arises from the specific coordination of its constituent ions with water molecules. The aluminum (Al³⁺) and potassium (K⁺) cations are each surrounded by six water molecules, forming octahedral coordination complexes: [Al(H₂O)₆]³⁺ and [K(H₂O)₆]⁺.[3] These hydrated cations, along with the sulfate anions (SO₄²⁻), are arranged in a specific, repeating pattern throughout the crystal lattice.

The sulfate ions, which are tetrahedral in shape, are situated between the hydrated metal cations. An interesting feature of the α-alums, including potassium alum, is the orientational disorder of the sulfate groups.[4] These tetrahedral ions can adopt two different orientations along the threefold symmetry axis of the crystal.

A complex and extensive network of hydrogen bonds exists between the coordinated water molecules and the oxygen atoms of the sulfate anions. This hydrogen bonding network is fundamental to the stability and overall structure of the crystal.[4]

Quantitative Structural Data

The precise determination of bond lengths and angles within the crystal lattice is crucial for a complete understanding of its structure. X-ray diffraction studies have provided detailed quantitative data on these parameters.

Table 2: Selected Interatomic Distances in this compound Dodecahydrate

| Bond | Distance (Å) | Reference(s) |

| Al–O (of H₂O) | 1.88 | [5] |

| S–O | 1.47 | [5] |

Note: The S-O bond distance is an average value due to the disorder of the sulfate group.

Table 3: Selected Bond Angles in Anhydrous this compound

| Angle | Value (°) | Reference |

| O–Al–O | 90 / 180 | [6] |

| O–S–O | ~109.5 | [6] |

Note: Bond angles for the dodecahydrate are not explicitly detailed in the search results, so data for the anhydrous form is provided as a reference for the local coordination geometry.

Experimental Protocols

The characterization of the molecular structure and bonding in this compound crystals relies on a suite of experimental techniques.

Single Crystal Growth

High-quality single crystals are essential for detailed structural analysis by X-ray diffraction. A common method for growing potassium alum crystals is the slow evaporation of a supersaturated aqueous solution.

Methodology:

-

Preparation of a Saturated Solution: Dissolve an excess of potassium alum in deionized water at an elevated temperature (e.g., 50-60 °C) with constant stirring until no more solute dissolves.

-

Filtration: Filter the hot, saturated solution to remove any undissolved impurities.

-

Seed Crystal Formation: Allow a small volume of the saturated solution to cool slowly in a shallow dish. Small, well-formed octahedral crystals will form, which will serve as seed crystals.

-

Crystal Growth: Suspend a selected seed crystal in the bulk of the supersaturated solution. The container should be loosely covered to allow for slow evaporation of the solvent.

-

Monitoring and Harvesting: Monitor the crystal growth over several days to weeks. Once the crystal has reached the desired size, it can be carefully removed from the solution and dried.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern of the X-rays is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined and refined to generate a precise structural model.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and functional groups within the crystal.

FTIR Spectroscopy Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely ground and mixed with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Raman Spectroscopy Methodology:

-

Sample Placement: A single crystal or a powdered sample is placed on the microscope stage of a Raman spectrometer.

-

Data Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed to generate the Raman spectrum.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the hydrated crystal and the energetics of its dehydration.

TGA/DSC Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a sample pan (typically aluminum or platinum).

-

Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow into or out of the sample.

This technical guide provides a foundational understanding of the molecular structure and bonding in this compound crystals, supported by quantitative data and detailed experimental methodologies. This information is invaluable for researchers in materials science, chemistry, and pharmacology who utilize or study this important compound.

References

- 1. Item - A technique for analyzing inorganic cations using Fourier transform infrared spectroscopy - American University - Figshare [aura.american.edu]

- 2. This compound dodecahydrate | 7784-24-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. mdpi.com [mdpi.com]

Phase Diagram of the Aluminum Potassium Sulfate-Water System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase diagram of the aluminum potassium sulfate-water system. Aluminum potassium sulfate (B86663), commonly known as potassium alum, is a double salt with the chemical formula KAl(SO₄)₂. It is widely encountered as its dodecahydrate, KAl(SO₄)₂·12H₂O.[1] A thorough understanding of its phase behavior in aqueous solutions is critical for various applications, including crystallization processes in the pharmaceutical industry, water purification, and the food industry.

Quantitative Data on Phase Equilibria

The phase behavior of the this compound-water system is primarily characterized by the solubility of the salt at different temperatures, the freezing point depression of its aqueous solutions, the boiling point elevation of saturated solutions, and the melting point of its hydrated form.

Solubility of this compound in Water

The solubility of potassium aluminum sulfate dodecahydrate in water increases significantly with temperature. A compilation of experimental solubility data is presented in Table 1.

| Temperature (°C) | Solubility (g KAl(SO₄)₂ / 100 g H₂O) |

| 0 | 5.7 |

| 10 | 8.5 |

| 20 | 12.03 |

| 30 | 16.6 |

| 40 | 25 |

| 50 | 36.78 |

| 60 | 58.5 |

| 70 | 94.38 |

| 80 | 195 |

Note: The solubility data represents the mass of anhydrous KAl(SO₄)₂ that dissolves in 100 g of water.

Melting and Boiling Points

Key transition points for the this compound-water system are summarized in Table 2.

| Property | Temperature (°C) | Notes |

| Melting Point of KAl(SO₄)₂·12H₂O | 92.5 | The dodecahydrate melts in its own water of crystallization.[1][2] |

| Boiling Point of Saturated Solution | Varies with concentration | The boiling point of an aqueous solution of potassium alum is elevated compared to pure water due to the presence of the solute. Specific experimental data for the boiling curve of saturated solutions is not readily available in the literature, but can be determined experimentally. One source indicates a decomposition temperature of 200°C.[1][2] |

| Eutectic Point | Not explicitly found in literature | The eutectic point, where a saturated solution is in equilibrium with both ice and solid KAl(SO₄)₂·12H₂O, has not been specifically reported in the reviewed literature. It can be determined experimentally through techniques like cryoscopy. |

Experimental Protocols for Phase Diagram Determination

The determination of the phase diagram for a salt-water system like this compound involves several key experimental techniques to identify the boundaries between different phases (solid, liquid, and vapor).

Solubility Determination

A common method to determine the solubility of potassium alum at various temperatures is the isothermal equilibrium method.

Methodology:

-

Preparation of Supersaturated Solution: A supersaturated solution of potassium alum is prepared by dissolving an excess amount of the salt in distilled water at a temperature higher than the target temperature.

-

Equilibration: The solution is then placed in a thermostatically controlled water bath at the desired temperature and stirred continuously for a prolonged period to ensure equilibrium is reached.

-

Sampling and Analysis: Once equilibrium is established, the stirring is stopped, and the solid phase is allowed to settle. A known volume of the clear supernatant liquid is carefully withdrawn using a pre-heated pipette to prevent premature crystallization.

-

Concentration Determination: The concentration of the salt in the sample is determined by a suitable analytical method, such as gravimetric analysis (evaporating the water and weighing the residual salt) or titration.

Eutectic Point Determination (Cryoscopy)

The eutectic point can be determined by measuring the freezing point depression of solutions with varying concentrations of potassium alum.

Methodology:

-

Preparation of Solutions: A series of aqueous solutions of potassium alum with different known concentrations are prepared.

-

Cooling Curve Measurement: Each solution is placed in a cooling bath, and its temperature is monitored over time as it cools and eventually freezes. A high-precision thermometer or a temperature probe connected to a data logger is used.

-

Freezing Point Identification: The freezing point is identified as the temperature at which the cooling curve shows a plateau or a significant change in slope, indicating the onset of solidification.

-

Plotting and Extrapolation: The freezing points are plotted against the concentration of the solution. The eutectic temperature is the lowest freezing point observed, and the corresponding concentration is the eutectic composition.

Boiling Point Elevation Measurement

The boiling points of saturated potassium alum solutions at different pressures can be determined to construct the boiling curve.

Methodology:

-

Preparation of Saturated Solutions: Saturated solutions are prepared at different temperatures as described in the solubility determination protocol.

-

Ebulliometry: An ebulliometer is used to accurately measure the boiling point of the solutions. The apparatus is designed to ensure that the thermometer measures the temperature of the solution in equilibrium with its vapor.

-

Pressure Control: The experiment is conducted at a constant, controlled pressure. To obtain the boiling curve, the measurements are repeated at different pressures.

-

Data Plotting: The boiling points are plotted as a function of the concentration of the saturated solution.

Visualizing the Phase Diagram and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships within the phase diagram and a typical experimental workflow for its determination.

Caption: Logical relationships between phases and transitions in the KAl(SO₄)₂-H₂O system.

References

Methodological & Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Topic: Step-by-Step Protocol for Growing Large Single Crystals of Alum

This document provides a detailed protocol for growing large, high-quality single crystals of potassium aluminum sulfate (B86663) (alum), a common starting material in various research and development applications. The protocol is designed for ease of replication in a standard laboratory setting.

Introduction

Potassium alum (KAl(SO₄)₂·12H₂O) is a hydrated double sulfate salt that readily forms well-defined octahedral crystals from aqueous solutions.[1][2] The ability to grow large, single crystals is crucial for applications such as X-ray crystallography, seeding in industrial crystallization processes, and for fundamental studies of crystal growth mechanisms. This protocol outlines a straightforward method for producing such crystals through the controlled cooling of a supersaturated solution.

Materials and Equipment

-

Potassium Alum (KAl(SO₄)₂·12H₂O)

-

Distilled or Deionized Water

-

Beakers (various sizes)

-

Heating Plate or Microwave Oven

-

Stirring Rod

-

Shallow Evaporating Dish or Petri Dish

-

Nylon Fishing Line or Fine Thread

-

Support Rod (e.g., pencil, popsicle stick)

-

Filter Paper or Coffee Filters

-

Magnifying Glass

-

Tweezers

-

Lab Coat and Safety Goggles

Experimental Protocols

The process of growing a large single crystal of alum can be divided into three main stages: preparation of a supersaturated solution, formation and selection of a seed crystal, and the subsequent growth of the large single crystal.

Preparation of a Supersaturated Alum Solution

A supersaturated solution is one that contains more dissolved solute than can normally be dissolved at a given temperature.[1] This is the driving force for crystallization.

-

Measure : For every 100 mL of distilled water, measure out approximately 50-60 grams of alum powder. The exact amount can vary depending on the temperature of the hot water.[1][2]

-

Dissolve : Heat the distilled water in a clean beaker to approximately 60-70°C.[2][3] Gradually add the alum powder while stirring continuously until no more alum will dissolve. A small amount of undissolved alum at the bottom indicates that the solution is saturated at that temperature.

-

Clarify : If the solution appears cloudy due to impurities, allow it to stand for a few minutes for the impurities to settle.[2][4] Carefully decant the clear supernatant into a clean beaker. Alternatively, filter the hot solution through filter paper to remove any undissolved particles or impurities.[5][6]

Formation and Selection of a Seed Crystal

A seed crystal is a small, well-formed single crystal that provides a template for the growth of a larger crystal.

-

Crystallization : Pour a small amount of the hot, clear, supersaturated alum solution into a shallow evaporating dish or petri dish and cover it loosely with filter paper to prevent dust contamination.[1][7]

-

Cooling : Allow the dish to cool slowly and undisturbed at room temperature overnight.[1][7] As the solution cools and evaporates, small, transparent octahedral crystals will form.

-

Selection : Carefully pour off the remaining solution. Using a magnifying glass and tweezers, select a single, well-formed, transparent crystal with sharp edges and corners.[1][8] This will be your seed crystal. Avoid clusters of crystals.

Growth of the Large Single Crystal

-

Prepare a Fresh Solution : Prepare a new supersaturated alum solution as described in section 3.1. Allow this solution to cool to room temperature. It is crucial that the solution is not warm, as it could dissolve the seed crystal.[8][9]

-

Mount the Seed Crystal : Tie the selected seed crystal securely with a fine nylon fishing line.[7][10] Tie the other end of the line to a support rod (e.g., a pencil).

-

Suspend the Crystal : Suspend the seed crystal in the center of the fresh, room-temperature supersaturated solution, ensuring it does not touch the sides or bottom of the beaker.[1][7] The support rod will rest across the top of the beaker.

-

Growth Phase : Cover the beaker with filter paper and leave it in a location where it will not be disturbed and where the temperature remains relatively constant.[1][8] Drastic temperature fluctuations can cause the crystal to dissolve or grow too quickly, leading to imperfections.

-

Monitoring and Maintenance :

-

Check the crystal daily for growth.[1]

-

If small crystals start to form on the beaker walls or at the bottom, carefully remove the large crystal and transfer it to a fresh, filtered, supersaturated solution.[10][11]

-

If the crystal's growth slows or stops, the solution is no longer sufficiently supersaturated. Prepare a fresh supersaturated solution, allow it to cool, and transfer the crystal.[1]

-

-

Harvesting and Storing : Once the crystal has reached the desired size, remove it from the solution and gently pat it dry with a soft, lint-free cloth. To preserve the crystal and prevent it from dehydrating and turning white, it can be coated with a clear lacquer or stored in a sealed container.[5][11]

Data Presentation

The following table summarizes key quantitative parameters for growing alum crystals, compiled from various sources. These values should be considered as starting points, and optimization may be required based on specific laboratory conditions.

| Parameter | Value Range | Source(s) | Notes |

| Alum Concentration | 15 g / 25 mL | [1] | For preparing a hot supersaturated solution. |

| 90 g / 500 mL | [5] | For preparing a hot supersaturated solution. | |

| 1 g / 7 mL | [2] | General ratio for preparing saturated solutions. | |

| 2.5 tbsp / 0.5 cup | [7][11] | A common recipe for home-based crystal growing. | |

| Dissolving Temperature | ~ 60°C | [2][8] | A recommended temperature for dissolving alum. |

| Hot Tap Water | [7][10] | Sufficient for creating a saturated solution. | |

| Near Boiling | [9] | Can dissolve a larger amount of alum for faster crystallization. | |

| Growth Temperature | Room Temperature | [1][5] | Slow cooling to room temperature is crucial. |

| Constant ~ 24°C | [8] | A controlled, constant temperature enhances steady growth. | |

| Seed Crystal Size | ~ 0.5 cm | [5] | A suggested size for a good seed crystal. |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for growing a large single crystal of alum.

Caption: Workflow for large single alum crystal growth.

References

- 1. otago.ac.nz [otago.ac.nz]

- 2. chymist.com [chymist.com]

- 3. Crystal Investigation: control of temperature | South Australian Science Teachers Association [oliphantscienceawards.com.au]

- 4. youtube.com [youtube.com]

- 5. crystalverse.com [crystalverse.com]

- 6. chemistrystore.com [chemistrystore.com]

- 7. sciencenotes.org [sciencenotes.org]

- 8. oliphantscienceawards.com.au [oliphantscienceawards.com.au]

- 9. m.youtube.com [m.youtube.com]

- 10. How to Grow a Big Alum Crystal [thoughtco.com]

- 11. sabbathmoodhomeschool.com [sabbathmoodhomeschool.com]

Application Notes and Protocols: Aluminum Potassium Sulfate as a Mordant for Natural Dyes on Cotton

For Researchers, Scientists, and Drug Development Professionals